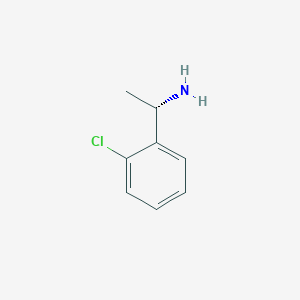
4-(Chloromethyl)benzaldehyde
Übersicht
Beschreibung
4-(Chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It is characterized by a benzene ring substituted with a chloromethyl group and an aldehyde group at the para position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Wirkmechanismus
Target of Action
4-(Chloromethyl)benzaldehyde is an organic intermediate commonly used in pharmaceutical synthesis . It has been found to be a key component in the synthesis of quinoline hydrazone derivatives, which have shown promising antibacterial and antitubercular activities . These derivatives have been found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .
Mode of Action
It is known that it can be used to synthesize quinoline hydrazone derivatives . These derivatives interact with their targets, likely bacterial proteins or enzymes, leading to inhibition of bacterial growth .
Biochemical Pathways
Its role as a precursor in the synthesis of quinoline hydrazone derivatives suggests that it may indirectly influence pathways related to bacterial growth and survival .
Result of Action
The quinoline hydrazone derivatives synthesized using this compound have demonstrated significant antibacterial and antitubercular activities . These effects are likely due to the interaction of these derivatives with specific targets within bacterial cells, leading to inhibition of bacterial growth .
Biochemische Analyse
Biochemical Properties
It is known that benzaldehyde derivatives can participate in various biochemical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Cellular Effects
It has been suggested that benzaldehydes can disrupt cellular antioxidation systems, which could potentially affect various types of cells and cellular processes .
Molecular Mechanism
It is known that benzaldehydes can participate in free radical reactions . In such reactions, a hydrogen atom is removed from the benzylic position, forming a benzylic radical . This radical can then react with other molecules, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound can be stably stored under inert gas at 2-8°C .
Metabolic Pathways
It is known that benzaldehydes can be metabolized through oxidation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzaldehyde can be synthesized through several methods. One common method involves the chloromethylation of benzaldehyde using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:
C6H5CHO+CH2O+HCl→C6H4(CH2Cl)CHO+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-(Chloromethyl)benzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-(Chloromethyl)benzoic acid.
Reduction: 4-(Chloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylbenzaldehyde: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
4-Bromomethylbenzaldehyde: Similar structure but with a bromomethyl group, which can influence the reactivity and types of reactions it undergoes.
Uniqueness: 4-(Chloromethyl)benzaldehyde is unique due to the presence of both a reactive chloromethyl group and an aldehyde group, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various fields of research and industry .
Eigenschaften
IUPAC Name |
4-(chloromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIFQOISPAAFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326824 | |
| Record name | 4-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73291-09-5 | |
| Record name | 4-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloroimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3024609.png)



![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)





![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)


